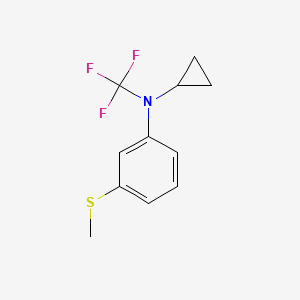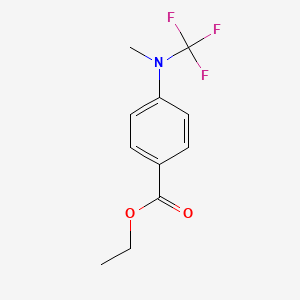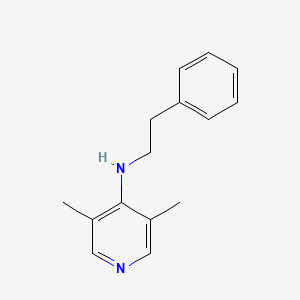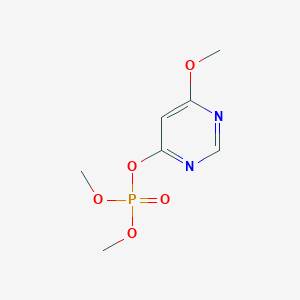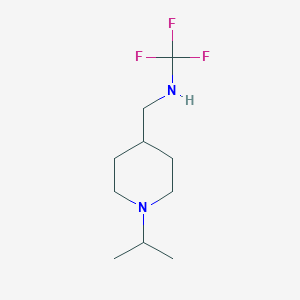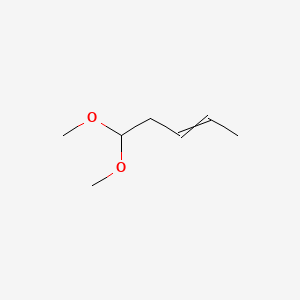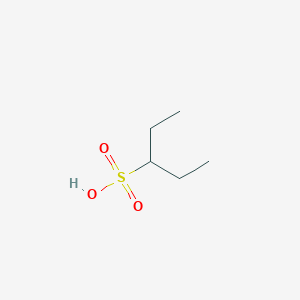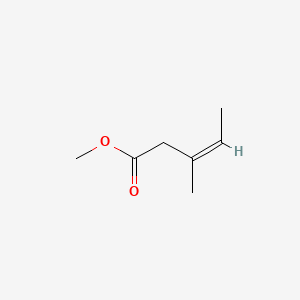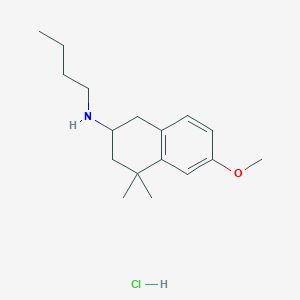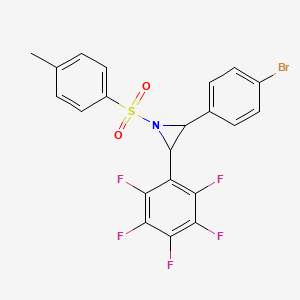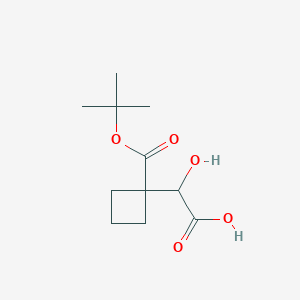![molecular formula C21H27N5O2 B13955744 [4-(3-Methoxyphenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13955744.png)
[4-(3-Methoxyphenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PIPERAZINE, 1-(3-METHOXYPHENYL)-4-[[1-(2-PYRIMIDINYL)-4-PIPERIDINYL]CARBONYL]- is a complex organic compound that belongs to the piperazine family. Piperazines are a class of heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methoxyphenyl group and a pyrimidinyl-piperidinyl carbonyl group, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PIPERAZINE, 1-(3-METHOXYPHENYL)-4-[[1-(2-PYRIMIDINYL)-4-PIPERIDINYL]CARBONYL]- typically involves multiple steps, starting with the preparation of the piperazine ring. One common method is the palladium-catalyzed cyclization reaction, which couples propargyl units with diamine components to form the piperazine ring . This reaction is carried out under aerobic conditions using palladium catalysts, which provide high yields and regioselectivity.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of eco-friendly solvents and catalysts, such as piperazine as a solvent, is also common in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
PIPERAZINE, 1-(3-METHOXYPHENYL)-4-[[1-(2-PYRIMIDINYL)-4-PIPERIDINYL]CARBONYL]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
PIPERAZINE, 1-(3-METHOXYPHENYL)-4-[[1-(2-PYRIMIDINYL)-4-PIPERIDINYL]CARBONYL]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of PIPERAZINE, 1-(3-METHOXYPHENYL)-4-[[1-(2-PYRIMIDINYL)-4-PIPERIDINYL]CARBONYL]- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)piperazine: A simpler analog with similar structural features but lacking the pyrimidinyl-piperidinyl carbonyl group.
4-(2-Pyrimidinyl)piperazine: Another related compound with a pyrimidinyl group but different substitution patterns.
Uniqueness
PIPERAZINE, 1-(3-METHOXYPHENYL)-4-[[1-(2-PYRIMIDINYL)-4-PIPERIDINYL]CARBONYL]- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H27N5O2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C21H27N5O2/c1-28-19-5-2-4-18(16-19)24-12-14-25(15-13-24)20(27)17-6-10-26(11-7-17)21-22-8-3-9-23-21/h2-5,8-9,16-17H,6-7,10-15H2,1H3 |
InChI Key |
KCXHDWHQIPFAHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentanedioic acid, 3-methyl-3-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester](/img/structure/B13955667.png)
